
Technical Support Center: Mitigating Artifacts in
Long-Timescale Molecular Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SJ000025081

Cat. No.: B417395 Get Quote

Welcome to the technical support center for troubleshooting and mitigating artifacts in long-

timescale molecular dynamics (MD) simulations. This resource is designed for researchers,

scientists, and drug development professionals to identify and resolve common issues

encountered during their experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts in long-
timescale MD simulations?
A1: Long-timescale MD simulations can be susceptible to several artifacts that can compromise

the accuracy and reliability of the results. Some of the most frequently observed artifacts

include:

Flying Ice Cube Effect: This artifact is characterized by a significant drop in the potential

energy of the system, leading to a "frozen" or glassy state. It often results from the kinetic

energy draining from thermal motions into coordinated, collective motions of the entire

system.[1][2][3] This can be caused by issues with thermostatting algorithms, particularly

those that suppress kinetic energy fluctuations.[3][4]

Energy Drift: An unphysical, systematic increase or decrease in the total energy of the

system over time in a microcanonical (NVE) ensemble simulation. This indicates a lack of

energy conservation and can arise from a variety of factors including a large integration time

step, inadequate constraint algorithms, or inappropriate force field parameters.[5][6]
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Pressure and Temperature Instabilities: Unrealistic spikes, dips, or oscillations in pressure

and temperature can occur, often due to inappropriate choices of thermostats or barostats,

or poor coupling parameters.[7][8]

Neighbor List and Cutoff Artifacts: Infrequent updating of the neighbor list or using overly

short cutoff distances for non-bonded interactions can lead to missed interactions.[9][10] This

can cause systematic imbalances in the pressure tensor, leading to unphysical deformations

of the simulation box, such as the crumpling of membranes.[9][10]

Structural Collapse of Biomolecules: In some cases, particularly with certain force fields and

water models, biomolecules like intrinsically disordered proteins may exhibit an artificial

collapse into overly compact structures.[11]

Q2: How can I detect if my simulation is suffering from
artifacts?
A2: Detecting artifacts requires careful analysis of the simulation trajectory and various system

properties. Key indicators to monitor include:

System Energy: In an NVE ensemble, the total energy should remain constant. Any

significant drift is a clear sign of a problem. In NVT or NPT ensembles, while the total energy

will fluctuate, its average should remain stable. A steady, long-term drift in potential or kinetic

energy can also indicate an issue.[6]

Temperature and Pressure: Monitor the instantaneous temperature and pressure. Large,

non-physical oscillations or a consistent deviation from the target values can signal problems

with the thermostat or barostat.[7][8]

Root Mean Square Deviation (RMSD): While RMSD is used to track conformational

changes, an unusually rapid and continuous increase in RMSD without reaching a plateau

might indicate system instability or unfolding, which could be an artifact.

Visual Inspection: Regularly visualize your trajectory. Look for unusual collective motions,

such as the entire system moving or rotating together (indicative of the flying ice cube effect),

or unrealistic deformations of molecules or the simulation box.[1][2]
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Physical Observables: Compare calculated properties like density, diffusion coefficients, or

radial distribution functions with experimental values or previously validated simulations.

Significant deviations can point to underlying artifacts.

Radius of Gyration (Rg): For proteins, a sudden and persistent drop in Rg can indicate an

artificial collapse of the structure.[11]

Q3: What is the "flying ice cube" effect and how can I
prevent it?
A3: The "flying ice cube" effect is an artifact where the kinetic energy from the thermal motion

of individual atoms is transferred to the collective motion (translation and rotation) of the entire

system.[1][2] This leads to a decrease in the internal temperature of the system, causing it to

"freeze" into a glassy or icy state, while the whole system moves or rotates rapidly.[3][4]

Causes:

Thermostats: It is often associated with thermostats that aggressively rescale velocities to

maintain a constant temperature, such as the Berendsen thermostat, which can suppress

natural kinetic energy fluctuations.[3]

Center-of-Mass Motion: The accumulation of center-of-mass (COM) motion coupled with

velocity rescaling is a primary cause.[1][2]

Mitigation Strategies:

Periodically Remove COM Motion: The most direct way to prevent this is to periodically

remove the center-of-mass motion during the simulation. Most MD simulation packages have

options to do this automatically.[1][2]

Choose an Appropriate Thermostat: Use thermostats that generate a correct canonical

ensemble, such as the Nosé-Hoover or velocity rescaling thermostats, which are less prone

to this artifact than the Berendsen thermostat.[3]

Increase Simulation Accuracy: Improving the overall accuracy of the simulation can also

help. This includes using a smaller integration time step, tighter tolerances for constraint

algorithms like SHAKE, and more frequent updates of the non-bonded pair list.[1][2]
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Troubleshooting Guides
Issue 1: Unstable Energy, Temperature, or Pressure

Symptom Possible Cause Troubleshooting Steps

Total energy consistently

increases or decreases in an

NVE simulation.

Integration time step is too

large.[5]

Decrease the time step. A

common starting point for all-

atom simulations is 1-2 fs.

Inadequate constraint

algorithm settings.

For algorithms like SHAKE or

LINCS, try tightening the

tolerance.

Improper force field

parameters for the system.[3]

[4]

Ensure the chosen force field

is appropriate for your

molecule and has been well-

validated.

Large oscillations or spikes in

temperature.

Thermostat coupling constant

(τ_t) is too small.

Increase the coupling constant

to dampen the response of the

thermostat.

Inappropriate thermostat for

the system.[3]

Consider switching to a

different thermostat (e.g., from

Berendsen to Nosé-Hoover).

Large oscillations or spikes in

pressure.

Barostat coupling constant

(τ_p) is too small.[12]

Increase the coupling constant

to slow down the response of

the barostat.

System is not well-equilibrated

before applying pressure

coupling.[8][12]

Ensure the system is properly

equilibrated in the NVT

ensemble before switching to

NPT.

Anisotropic pressure coupling

on an isotropic system.

Use isotropic pressure

coupling for systems that

should be isotropic.
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Issue 2: Unphysical Structural Changes or System
Deformation

Symptom Possible Cause Troubleshooting Steps

Membrane bilayer crumples or

deforms asymmetrically.

Infrequent neighbor list

updates.[9][10]

Decrease the number of steps

between neighbor list updates

(e.g., nstlist in GROMACS).

Cutoff for non-bonded

interactions is too short.[9][10]

Increase the cutoff radius for

van der Waals and

electrostatic interactions.

Imbalance in the pressure

tensor due to missed

interactions.[9][10]

Review and adjust neighbor

searching and cutoff

parameters.

Protein or ligand rapidly

unfolds or dissociates at the

beginning of the simulation.

Poor initial structure with steric

clashes.

Perform a thorough energy

minimization of the starting

structure.

System is not well-equilibrated.

Run a sufficiently long

equilibration phase, possibly

with positional restraints on the

solute that are gradually

released.

Intrinsically disordered protein

artificially collapses.

Choice of force field and water

model.[11]

Experiment with different force

fields and water models that

are known to perform well for

disordered systems (e.g.,

TIP4P-D water model).[11]

Experimental Protocols
Protocol 1: Systematic Parameter Adjustment for Stable
Simulations
This protocol outlines a systematic approach to optimizing key simulation parameters to

prevent common instabilities.
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Methodology:

Initial Setup:

Prepare your system (solvation, ionization) using standard procedures.

Choose a well-validated force field for your biomolecule.[13]

Energy Minimization:

Perform a robust energy minimization to remove any steric clashes or unfavorable

contacts in the initial structure. Use a method like steepest descent followed by conjugate

gradients.

NVT Equilibration:

Run a short simulation in the NVT ensemble (constant number of particles, volume, and

temperature).

Apply positional restraints to the heavy atoms of the solute to allow the solvent to

equilibrate around it.

Monitor the temperature to ensure it reaches and stabilizes around the target value.

NPT Equilibration:

Continue the simulation in the NPT ensemble (constant number of particles, pressure, and

temperature).

Gradually release the positional restraints on the solute over several short simulation

stages.

Monitor the pressure and density of the system until they reach a stable plateau.

Production Run:

Once the system is well-equilibrated, initiate the long-timescale production run without any

restraints.
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Continuously monitor key parameters (energy, temperature, pressure, RMSD) for any

signs of artifacts.

Protocol 2: Enhanced Sampling with Replica Exchange
Molecular Dynamics (REMD)
REMD is a powerful technique to overcome energy barriers and improve sampling, which can

also help in avoiding getting trapped in artifactual states.

Methodology:

System Preparation: Prepare your initial system as you would for a standard MD simulation.

Replica Setup:

Create multiple replicas of your system.

Assign a different temperature to each replica, typically spanning a range from the target

temperature to a higher temperature.

Simulation Execution:

Run independent MD simulations for all replicas simultaneously.

Periodically (e.g., every few hundred or thousand steps), attempt to exchange the

coordinates of adjacent replicas based on a Metropolis criterion.[14]

Trajectory Analysis:

After the simulation, discard the trajectories from the higher temperature replicas.

Analyze the trajectory from the replica at the target temperature, which will have sampled

a broader conformational space.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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